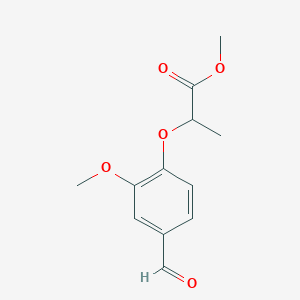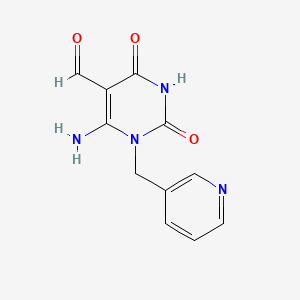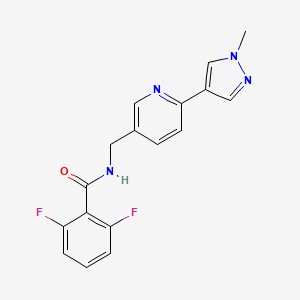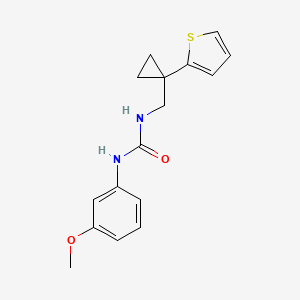
Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate” is a research chemical with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a propanoic acid, which is further connected to a 4-formyl-2-methoxyphenyl group . The InChI code for this compound is 1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 238.23656 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Intermediate for Natural Products Synthesis : Compounds similar to Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate have been utilized as intermediates in the synthesis of natural products, demonstrating their importance in organic synthesis. For instance, Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is a key intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities. The optimization of reaction conditions for its synthesis highlights its significance in the production of complex natural molecules (Lou Hong-xiang, 2012).
Lignin Model Studies : Research involving the pyrolytic cleavage of ether linkages in lignin model compounds, including dimers and trimers with methoxyphenoxy groups, provides insights into the degradation pathways of lignin, a major component of plant biomass. This has implications for understanding the chemical processes involved in biomass conversion and valorization (Toshihiro Watanabe, H. Kawamoto, S. Saka, 2009).
Biological Activity and Environmental Applications
Bioactive Constituents Identification : Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound with a similar methoxyphenoxy configuration, was isolated from Jolyna laminarioides and showed chymotrypsin inhibitory activity as well as antimicrobial effects. This underscores the potential of such compounds in the development of new bioactive materials with specific enzyme inhibition and antimicrobial properties (Atta-ur-rahman et al., 1997).
Metabolism and Environmental Degradation : The study on the metabolism of Bisphenol A (BPA) by bacteria into less toxic compounds indicates the environmental relevance of methoxyphenoxy and related structures in pollutant degradation processes. Understanding the metabolic pathways can inform the development of bioremediation strategies for environmental contaminants (J. Spivack, T. K. Leib, J. Lobos, 1994).
Propriétés
IUPAC Name |
methyl 2-(4-formyl-2-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRFCVWUKKGUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)
![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)
